molecular formula C5H2F2IN B1398516 3,5-Difluoro-4-iodopyridine CAS No. 1116099-07-0

3,5-Difluoro-4-iodopyridine

Cat. No. B1398516
M. Wt: 240.98 g/mol
InChI Key: IOOXDBPYLFQAQH-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-iodopyridine” is a chemical compound with the CAS Number: 1116099-07-0 . It has a molecular weight of 240.98 . This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3,5-Difluoro-4-iodopyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular formula of “3,5-Difluoro-4-iodopyridine” is C5H2F2IN . The InChI key is IOOXDBPYLFQAQH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

The density of “3,5-Difluoro-4-iodopyridine” is 2.1±0.1 g/cm3 . It has a boiling point of 184.2±35.0 °C at 760 mmHg . The flash point is 65.2±25.9 °C .

Scientific Research Applications

Synthesis and Reactions

  • 3,5-Difluoro-4-iodopyridine is a key intermediate in the synthesis of various compounds. For example, Banks et al. (1977) demonstrated its use in producing 3,5-dichlorodifluoroisonicotinic acid through lithium-iodine exchange (Banks, Haszeldine, & Phillips, 1977). Additionally, Schlosser and Bobbio (2001) explored its use in a deprotonation study, leading to various functionalized acids and iodopyridines (Schlosser & Bobbio, 2001).

Crystal Structure Analysis

  • Peloquin et al. (2019) investigated the crystal structure of a compound derived from 3,5-difluoro-4-iodopyridine, revealing significant insights into halogen bonding interactions. This research aids in understanding the molecular structures of related compounds (Peloquin et al., 2019).

Pharmaceutical Research Building Blocks

  • The flexibility in functionalizing compounds like 3,5-difluoro-4-iodopyridine makes them valuable for pharmaceutical research. Schlosser and Bobbio (2002) highlighted their potential in creating a variety of new structures through selective nucleophilic displacement, providing novel opportunities for drug development (Schlosser & Bobbio, 2002).

Material Science and Polymer Synthesis

  • In the field of materials science, derivatives of 3,5-difluoro-4-iodopyridine are used in synthesizing monomers for diverse polymers. This was demonstrated by Peloquin et al. (2019) in their work on phenyoxyacetylene precursors for fluorinated polymers (Peloquin et al., 2019).

Chemical Synthesis and Functionalization

  • The compound's reactivity allows for various chemical transformations. For instance, Singh and Shreeve (2003) used 3,5-difluoro-4-iodopyridine for the synthesis of N-mono- and N,N'-dipolyfluoroalkyl-4,4'-bipyridinium compounds, showing its versatility in chemical synthesis (Singh & Shreeve, 2003).

Safety And Hazards

The safety information for “3,5-Difluoro-4-iodopyridine” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to keep it in a dark place, in an inert atmosphere, at 2-8C .

properties

IUPAC Name

3,5-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXDBPYLFQAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718844
Record name 3,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-iodopyridine

CAS RN

1116099-07-0
Record name 3,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk
H Chen, M Volgraf, S Do, A Kolesnikov… - Journal of Medicinal …, 2018 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons where it functions as an irritant sensor for a plethora of electrophilic …
Number of citations: 33 pubs.acs.org

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